molecular formula C20H22N2O4S B3937188 methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B3937188
M. Wt: 386.5 g/mol
InChI Key: IQMRNTZZPHOADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. BB-94 has been extensively studied for its potential use in cancer therapy and other diseases associated with MMP overexpression.

Mechanism of Action

BB-94 inhibits methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity by binding to the active site of the enzyme, thereby preventing the cleavage of extracellular matrix proteins. methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates are involved in the degradation of several extracellular matrix proteins, including collagen, elastin, and fibronectin. By inhibiting methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity, BB-94 prevents the degradation of these proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BB-94 has been shown to inhibit the activity of several methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates, including methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-1, methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-2, methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-3, and methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate-9. Inhibition of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity by BB-94 has been shown to reduce cancer cell invasion and metastasis in vitro and in vivo. BB-94 has also been shown to reduce the severity of arthritis in animal models.

Advantages and Limitations for Lab Experiments

BB-94 is a potent and selective inhibitor of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity. It has been extensively studied for its potential use in cancer therapy and other diseases associated with methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate overexpression. However, BB-94 has some limitations for lab experiments. It is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. BB-94 also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of BB-94. One potential direction is the development of more potent and selective methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate inhibitors. Another direction is the investigation of the role of methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates in other diseases, such as Alzheimer's disease and Parkinson's disease. The use of BB-94 in combination with other therapies, such as chemotherapy and radiation therapy, is also an area of future research. Finally, the development of new delivery systems for BB-94 may improve its effectiveness in vivo.

Scientific Research Applications

BB-94 has been studied extensively for its potential use in cancer therapy. methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoates are enzymes that play a crucial role in the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis. BB-94 inhibits methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate activity, thereby preventing cancer cell invasion and metastasis. BB-94 has also been studied for its potential use in other diseases associated with methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate overexpression, such as arthritis and atherosclerosis.

properties

IUPAC Name

methyl 2-[(4-butoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-4-13-26-15-11-9-14(10-12-15)18(23)22-20(27)21-17-8-6-5-7-16(17)19(24)25-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMRNTZZPHOADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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